
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazole with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Applications De Recherche Scientifique
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its triazole core, which is known for its pharmacological properties.
Mécanisme D'action
The mechanism of action of Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring. The propylthio and p-tolyl groups may enhance its binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(5-(methylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Bis(5-(butylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
Uniqueness
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific propylthio substitution, which may confer distinct chemical and biological properties compared to its methylthio, ethylthio, and butylthio analogs. The propylthio group may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
62575-61-5 |
|---|---|
Formule moléculaire |
C25H30N6S2 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-3-[[4-(4-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C25H30N6S2/c1-5-15-32-24-28-26-22(30(24)20-11-7-18(3)8-12-20)17-23-27-29-25(33-16-6-2)31(23)21-13-9-19(4)10-14-21/h7-14H,5-6,15-17H2,1-4H3 |
Clé InChI |
QCRLOLSSUMQLLN-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NN=C(N1C2=CC=C(C=C2)C)CC3=NN=C(N3C4=CC=C(C=C4)C)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


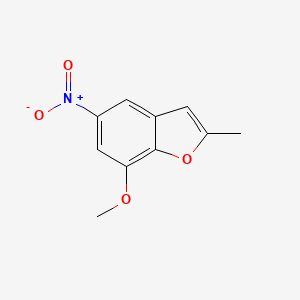
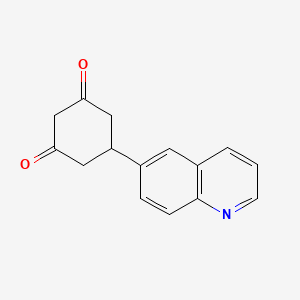
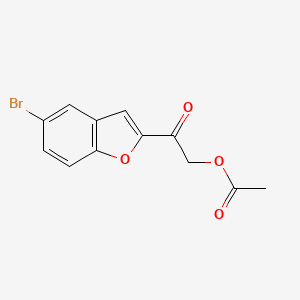
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)
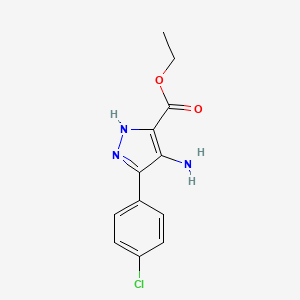
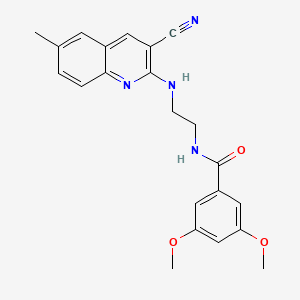
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
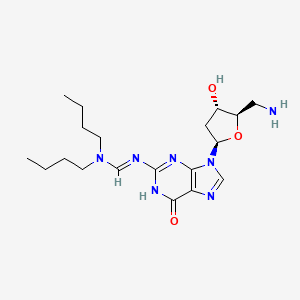
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
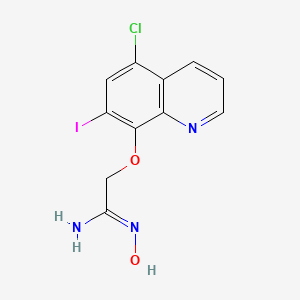
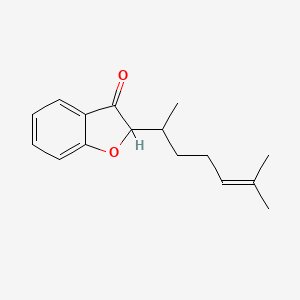


![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)
